molecular formula C19H18N6O3 B2699490 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 899725-94-1

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2699490
CAS No.: 899725-94-1
M. Wt: 378.392
InChI Key: IKYQEDVOLURXAA-UHFFFAOYSA-N
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Description

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is usually formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, inhibiting their function or altering their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-hydroxyphenyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Uniqueness

The unique combination of the ethoxy and methoxy groups in 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine contributes to its distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-3-27-15-8-4-12(5-9-15)18-21-19(28-23-18)16-17(20)25(24-22-16)13-6-10-14(26-2)11-7-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYQEDVOLURXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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